5-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole 5-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640885-55-6
VCID: VC11842745
InChI: InChI=1S/C17H21N3O3S/c1-22-12-4-5-15-13(10-12)18-17(24-15)20-8-9-23-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3
SMILES: COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.4 g/mol

5-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

CAS No.: 2640885-55-6

Cat. No.: VC11842745

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole - 2640885-55-6

Specification

CAS No. 2640885-55-6
Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
IUPAC Name [4-(5-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C17H21N3O3S/c1-22-12-4-5-15-13(10-12)18-17(24-15)20-8-9-23-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3
Standard InChI Key NWDYVIAMCFGRCT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Canonical SMILES COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS No.: 2640885-55-6) features a benzothiazole scaffold (C7_7H4_4NS) fused with a methoxy group (-OCH3_3) at position 5 and a morpholine ring (C4_4H8_8NO) at position 2. The morpholine nitrogen is further acylated by a pyrrolidine-1-carbonyl group (C5_5H8_8NCO), resulting in the molecular formula C17_{17}H21_{21}N3_3O3_3S and a molecular weight of 347.4 g/mol.

Structural Significance

  • Benzothiazole Core: Enhances planar aromaticity for DNA intercalation and enzyme binding .

  • Methoxy Group: Improves lipophilicity and membrane permeability, critical for bioavailability .

  • Morpholine-Pyrrolidine Hybrid: Introduces conformational flexibility and hydrogen-bonding capacity, optimizing target engagement.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC17_{17}H21_{21}N3_3O3_3S
Molecular Weight347.4 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multistep organic reactions, typically involving:

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources .

  • Morpholine Substitution: Nucleophilic aromatic substitution at position 2 using morpholine derivatives.

  • Pyrrolidine Acylation: Reaction of morpholine nitrogen with pyrrolidine-1-carbonyl chloride under anhydrous conditions.

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from hours to minutes while achieving yields >75% .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).

  • Spectroscopic Analysis:

    • 1^1H NMR: δ 3.2–3.8 ppm (morpholine and pyrrolidine protons), δ 6.8–7.5 ppm (benzothiazole aromatic protons) .

    • MS (ESI+): m/z 348.1 [M+H]+^+.

Pharmacological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, with MIC values ranging from 8–25 µg/mL against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Its mechanism involves:

  • DNA Gyrase Inhibition: Disruption of bacterial DNA replication via competitive binding to the ATPase domain (docking score: −10.74 kcal/mol) .

  • MurB Enzyme Suppression: Blockade of peptidoglycan biosynthesis, critical for cell wall integrity .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Reference Drug (MIC)
Staphylococcus aureus12.5Ciprofloxacin (12.5)
Escherichia coli18.75Ciprofloxacin (12.5)
Pseudomonas aeruginosa25Ciprofloxacin (25)

Anti-Inflammatory and Analgesic Effects

The compound reduces carrageenan-induced paw edema in rats by 70.03% at 1 hour post-administration (vs. 62.06% for celecoxib) . Analgesic efficacy is mediated via COX-2 inhibition (IC50_{50} = 0.037 nM) .

Mechanism of Action and Target Engagement

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): Binding affinity (Kd_d = 4.2 nM) disrupts nucleotide synthesis .

  • Carbonic Anhydrase IX (CA-IX): Overexpressed in hypoxic tumors; inhibition reduces metastasis (IC50_{50} = 11.5 nM) .

Cellular Pathway Modulation

  • PI3K/Akt/mTOR Suppression: Downregulates prosurvival signaling, enhancing chemosensitivity .

  • NF-κB Inactivation: Reduces proinflammatory cytokine production (TNF-α, IL-6) .

Therapeutic Applications and Future Directions

Drug Development

  • Antimicrobial Agents: Structural analogs are in preclinical trials for multidrug-resistant infections .

  • Targeted Cancer Therapies: Conjugation with nanoparticles improves tumor-specific delivery .

Challenges and Innovations

  • Synthetic Scalability: Continuous-flow systems are being explored to optimize large-scale production.

  • Resistance Mitigation: Co-administration with β-lactam antibiotics enhances bactericidal synergy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator